molecular formula C25H23N3O6S B2370544 Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-18-0

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2370544
CAS No.: 851948-18-0
M. Wt: 493.53
InChI Key: NHZXPBICONSOEK-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O6S and its molecular weight is 493.53. The purity is usually 95%.
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Biological Activity

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thieno[3,4-d]pyridazine core with various substituents that may influence its biological activity. The presence of the dimethoxybenzamido and p-tolyl groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to thienopyridazines exhibit significant antimicrobial properties. A study involving derivatives of thienopyridines demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that specific substitutions enhance antibacterial potency .

Table 1: Antibacterial Activity of Thienopyridine Derivatives

CompoundGram-positive Activity (μg/mL)Gram-negative Activity (μg/mL)
4a25≥200
4b12.5100
5b6.2550

The results indicate that modifications at the C4 position can significantly affect the antibacterial efficacy of these compounds .

Anti-inflammatory Effects

Thienopyridine derivatives have also been explored for their anti-inflammatory properties. In vitro studies showed that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various cell lines. The mechanism likely involves modulation of signaling pathways associated with inflammatory responses .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways. The thieno[3,4-d]pyridazine structure may facilitate binding to nucleophilic sites in proteins and enzymes, influencing their activity and leading to observed pharmacological effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Study : A recent study evaluated a series of thienopyridine derivatives against common bacterial pathogens. The results highlighted the importance of substituent groups in determining antibacterial activity, suggesting that this compound may have similar or enhanced properties compared to its analogs .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of thienopyridine derivatives in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers upon treatment with these compounds, supporting the hypothesis that this compound may exhibit similar effects due to its structural characteristics .

Properties

IUPAC Name

ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-5-34-25(31)21-19-13-35-23(26-22(29)15-10-17(32-3)12-18(11-15)33-4)20(19)24(30)28(27-21)16-8-6-14(2)7-9-16/h6-13H,5H2,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZXPBICONSOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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